molecular formula C7H5F3OS B3110909 2-Methyl-5-trifluoroacetylthiophene CAS No. 18087-61-1

2-Methyl-5-trifluoroacetylthiophene

Cat. No.: B3110909
CAS No.: 18087-61-1
M. Wt: 194.18 g/mol
InChI Key: QJVZFJXCNHKJBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-trifluoroacetylthiophene typically involves the trifluoroacetylation of 2-methylthiophene. One common method includes the reaction of 2-methylthiophene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-trifluoroacetylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-5-trifluoroacetylthiophene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-trifluoroacetylthiophene involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-trifluoroacetylthiophene is unique due to the presence of both a methyl group and a trifluoroacetyl group on the thiophene ring. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZFJXCNHKJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246985
Record name 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-61-1
Record name 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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